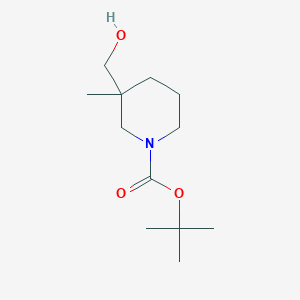

1-Boc-3-(hydroxymethyl)-3-methylpiperidine

概要

説明

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is a chemical compound used as a reactant for the synthesis of various inhibitors and antagonists . It is also known as tert-butyl (3S)-3-(hydroxymethyl)-1-piperazinecarboxylate .

Synthesis Analysis

The synthesis of ® -1-Boc-3-hydroxymethyl piperazine involves using cheap and easily-obtained ethylenediamine and (S) -glycidol as raw materials to obtain ® -2-hydroxymethyl piperazine . This method has the advantages of few steps, low cost, high yield, and easiness .Molecular Structure Analysis

The molecular formula of this compound is C10H20N2O3 . The molecular weight is 216.28 .Physical and Chemical Properties Analysis

This compound is a solid . It is soluble in methanol and dimethylformamide (DMF) .科学的研究の応用

Synthesis and Biocatalytic Production

1-Boc-3-(hydroxymethyl)-3-methylpiperidine serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it is involved in the synthesis of (S)-1-Boc-3-hydroxypiperidine, a process catalyzed by chiral resolution and followed by a reaction with (Boc)2O in the presence of triethylamine (Wang Junming, 2013). Additionally, the compound plays a critical role in the bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a privileged scaffold encountered in numerous bioactive compounds. This process utilizes a carbonyl reductase from Kluyveromyces marxianus and shows potential for industrial production due to its high turnover number and excellent catalytic activity (Lifeng Chen et al., 2017).

Pharmaceutical Intermediates

The compound is also used in the production of pharmaceutical intermediates. For instance, (S)-N-Boc-3-hydroxypiperidine is synthesized for use in drugs like ibrutinib, an API of Imbruvica, which is employed in the treatment of lymphoma. The development of an efficient biocatalytic process for the synthesis of (S)-N-Boc-3-hydroxypiperidine has been reported, highlighting its commercial potential and scalability (Xin Ju et al., 2014).

Palladium-Catalyzed Arylation

This compound is also pivotal in the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines. This process is essential for synthesizing 3-arylpiperidines, crucial building blocks in pharmaceutical research. The development of a new flexible phosphine ligand was key to inducing both efficiency and β-selectivity in this process (Anthony Millet & O. Baudoin, 2015).

Versatile Building Blocks

Moreover, the compound forms a versatile building block for synthesizing compounds with high potential for biological activity. For example, it's used in the straightforward and scalable synthesis of orthogonally protected 3,7-diazabicyclo [4.1.0] heptane (H. Schramm et al., 2009).

Safety and Hazards

It is advised to avoid breathing mist, gas, or vapors of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

将来の方向性

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is used as a reactant for the synthesis of Pim-1 inhibitors, Vasopressin1b receptor antagonists, CXCR4 antagonists as anti-HIV agents, Amide CCR5 antagonist, PSSRI-based inhibitors of S. aureus multidrug efflux pumps, and Human GnRH receptor antagonists . This suggests that it has potential applications in the development of various therapeutic agents.

作用機序

Target of Action

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is used as a reactant for the synthesis of various inhibitors and antagonists . These include Pim-1 inhibitors, Vasopressin1b receptor antagonists, CXCR4 antagonists as anti-HIV agents, Amide CCR5 antagonist, PSSRI-based inhibitors of S. aureus multidrug efflux pumps, and Human GnRH receptor antagonists . These targets play crucial roles in various biological processes, including cell proliferation, hormonal regulation, immune response, and bacterial drug resistance.

Mode of Action

The exact mode of action of this compound depends on the specific inhibitor or antagonist it is used to synthesize. Generally, it interacts with its targets by binding to specific sites, thereby modulating the activity of these targets .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its role in the synthesis of various inhibitors and antagonists . For instance, it can influence the Pim-1 kinase pathway, the vasopressin signaling pathway, the CXCR4-mediated signaling pathway, the CCR5-mediated signaling pathway, and the GnRH signaling pathway .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific inhibitor or antagonist it is used to synthesize . For example, as a reactant for the synthesis of Pim-1 inhibitors, it can potentially inhibit cell proliferation and induce apoptosis .

特性

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNKCYOZCJEKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2429081.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2429084.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)

![3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2429088.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2429090.png)

![4-(N-ethyl-N-phenylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2429099.png)

![N-[(pyridin-4-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2429104.png)